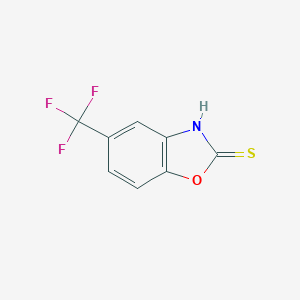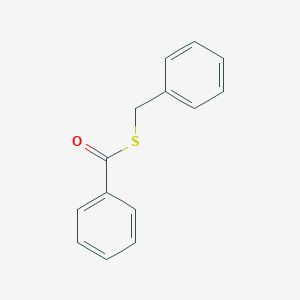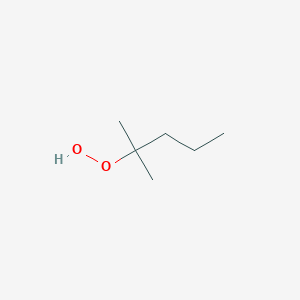
2-Methylpentane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentane-2-peroxol (MPP) is a peroxide compound that has been widely used in scientific research for its ability to initiate radical reactions. It is a colorless liquid with a boiling point of 110°C and a density of 0.94 g/mL. MPP is a highly reactive compound that can decompose explosively under certain conditions, making it a potentially hazardous substance to handle. However, its unique properties have made it a valuable tool in many areas of scientific research.
Wirkmechanismus
2-Methylpentane-2-peroxol initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with monomers to form polymer chains. 2-Methylpentane-2-peroxol is a highly efficient radical initiator due to its ability to generate a large number of free radicals in a short period of time.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Methylpentane-2-peroxol. However, studies have shown that exposure to 2-Methylpentane-2-peroxol can cause irritation to the skin, eyes, and respiratory system. It is important to handle 2-Methylpentane-2-peroxol with caution and to use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylpentane-2-peroxol as a radical initiator is its high efficiency. It can initiate polymerization reactions at a much faster rate than other initiators, allowing for shorter reaction times and higher yields. However, 2-Methylpentane-2-peroxol is a highly reactive compound that can be hazardous to handle. It can decompose explosively under certain conditions, making it important to use appropriate safety precautions.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of 2-Methylpentane-2-peroxol. One potential application is in the synthesis of new materials with unique properties. 2-Methylpentane-2-peroxol could be used to initiate polymerization reactions of monomers that have not been previously explored, leading to the development of new materials with novel properties. Another area of research could be in the development of new methods for the controlled synthesis of polymers. By fine-tuning the reaction conditions, it may be possible to control the molecular weight and structure of the resulting polymers. Finally, 2-Methylpentane-2-peroxol could be used in the development of new drug delivery systems. By incorporating 2-Methylpentane-2-peroxol into the polymer matrix, it may be possible to create drug delivery systems that release drugs in a controlled manner over time.
Synthesemethoden
2-Methylpentane-2-peroxol can be synthesized through the reaction of tert-butyl hydroperoxide (TBHP) with 2-methylpentene in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and the resulting 2-Methylpentane-2-peroxol can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
2-Methylpentane-2-peroxol has been used extensively in scientific research as a radical initiator for polymerization reactions. It is commonly used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. 2-Methylpentane-2-peroxol is also used in the production of resins, adhesives, and coatings.
Eigenschaften
CAS-Nummer |
13393-68-5 |
|---|---|
Produktname |
2-Methylpentane-2-peroxol |
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
Kanonische SMILES |
CCCC(C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
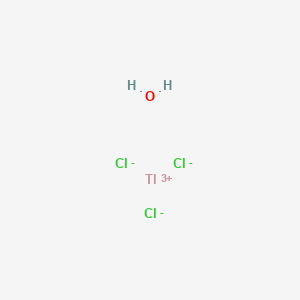
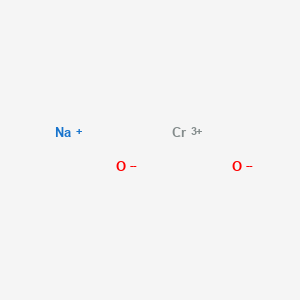
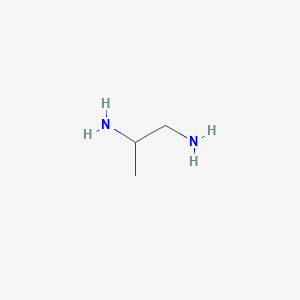
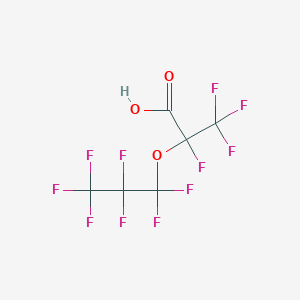
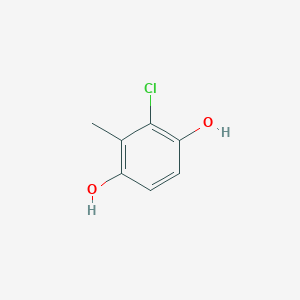

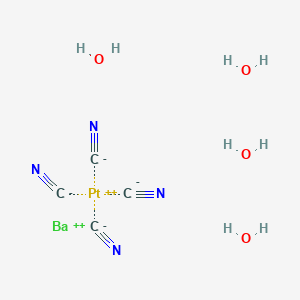

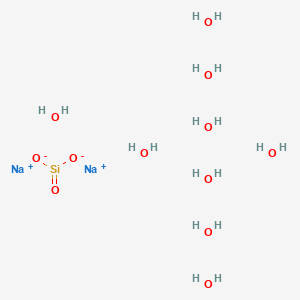
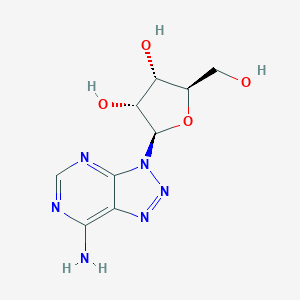
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
